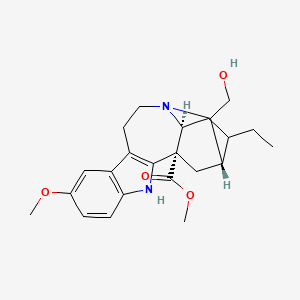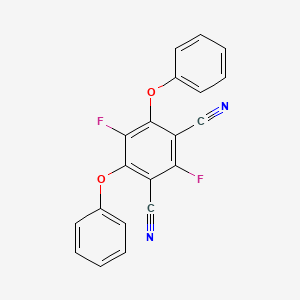![molecular formula C16H28Cl2OSn B14315918 Bis[2-(4-chlorocyclohexyl)ethyl]stannanone CAS No. 106326-95-8](/img/structure/B14315918.png)
Bis[2-(4-chlorocyclohexyl)ethyl]stannanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[2-(4-chlorocyclohexyl)ethyl]stannanone is an organotin compound characterized by the presence of two 4-chlorocyclohexyl groups attached to a stannanone core. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(4-chlorocyclohexyl)ethyl]stannanone typically involves the reaction of 4-chlorocyclohexylmagnesium bromide with tin(IV) chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive intermediates. The general reaction scheme is as follows:
4-chlorocyclohexylmagnesium bromide+tin(IV) chloride→this compound
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bis[2-(4-chlorocyclohexyl)ethyl]stannanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic oxide derivatives.
Reduction: Reduction reactions can convert the stannanone to lower oxidation state tin compounds.
Substitution: Nucleophilic substitution reactions can replace the 4-chlorocyclohexyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Stannic oxide derivatives.
Reduction: Lower oxidation state tin compounds.
Substitution: Functionalized organotin compounds with varied applications.
Aplicaciones Científicas De Investigación
Bis[2-(4-chlorocyclohexyl)ethyl]stannanone has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a drug delivery system.
Industry: Utilized in the production of high-performance materials and coatings.
Mecanismo De Acción
The mechanism of action of Bis[2-(4-chlorocyclohexyl)ethyl]stannanone involves its interaction with cellular components. The compound can bind to proteins and enzymes, altering their function and leading to various biological effects. The molecular targets include DNA, RNA, and specific enzymes involved in cellular metabolism. The pathways affected by the compound’s action are still under investigation, but it is known to induce oxidative stress and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-chloroethyl) ether: An organochlorine compound with similar structural features.
Bis(2-chloroethyl) sulfide: Known for its use as a chemical warfare agent.
Bis(2-chloroethyl)amine: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
Bis[2-(4-chlorocyclohexyl)ethyl]stannanone is unique due to its stannanone core, which imparts distinct chemical and biological properties. Unlike other similar compounds, it exhibits a broader range of applications, particularly in catalysis and medicine. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
106326-95-8 |
|---|---|
Fórmula molecular |
C16H28Cl2OSn |
Peso molecular |
426.0 g/mol |
Nombre IUPAC |
bis[2-(4-chlorocyclohexyl)ethyl]-oxotin |
InChI |
InChI=1S/2C8H14Cl.O.Sn/c2*1-2-7-3-5-8(9)6-4-7;;/h2*7-8H,1-6H2;; |
Clave InChI |
YABBCBZYZMFOBW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1CC[Sn](=O)CCC2CCC(CC2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene](/img/structure/B14315835.png)
![1-Hexyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14315842.png)
![2-{2-[(Oxiran-2-yl)methoxy]ethoxy}ethyl 2-methylprop-2-enoate](/img/structure/B14315848.png)
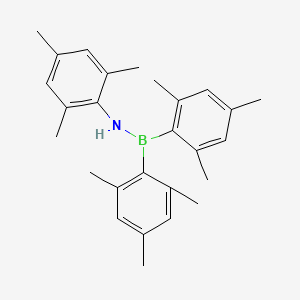
![Mercury, chloro[2-(2-pyridinyl)phenyl]-](/img/structure/B14315862.png)
![2,3,5,6-Tetrachloro-4-[(pentamethylphenyl)methoxy]phenol](/img/structure/B14315866.png)
![4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol](/img/structure/B14315869.png)

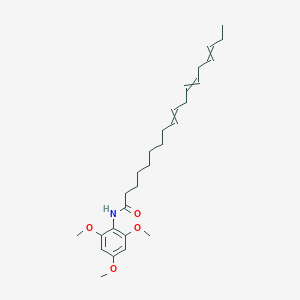
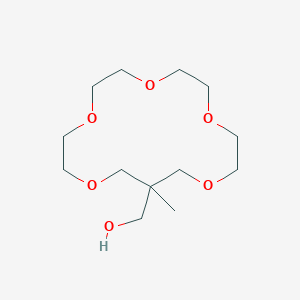
![2,2'-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol)](/img/structure/B14315881.png)
